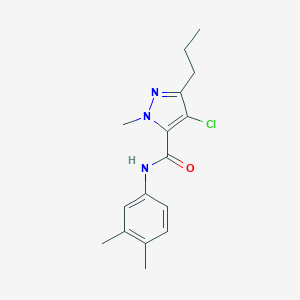![molecular formula C20H22N6OS B287709 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287709.png)
5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as a kinase inhibitor, which means that it has the ability to block the activity of certain enzymes in the body that are involved in cell signaling pathways. In
Mécanisme D'action
The mechanism of action of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves its ability to inhibit the activity of certain kinases in the body. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation has been linked to the development and progression of various diseases. By blocking the activity of specific kinases, this compound can disrupt these signaling pathways and potentially slow or halt disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile are complex and depend on the specific kinases that are targeted. Generally, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-metabolic effects. It has also been studied for its potential neuroprotective effects in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in lab experiments include its specificity for certain kinases and its potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis method and potential side effects on other signaling pathways.
Orientations Futures
For research on 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile include further exploration of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, research could focus on the development of more efficient synthesis methods and the identification of potential side effects and drug interactions. Finally, the use of this compound in combination with other therapies could be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-(4-isopropylphenoxy)-2-methylthio-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which is then reacted with 5-amino-3-ethyl-1H-pyrazole-4-carbonitrile to form the final product. The synthesis of this compound is complex and requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
The scientific research applications of 5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile are diverse and include its potential use as a therapeutic agent for the treatment of various diseases. This compound has been shown to have activity against a range of kinases, including those involved in cancer, inflammation, and metabolic disorders. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile |
|---|---|
Formule moléculaire |
C20H22N6OS |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
5-amino-3-ethyl-1-[2-methylsulfanyl-6-(4-propan-2-ylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C20H22N6OS/c1-5-16-15(11-21)19(22)26(25-16)17-10-18(24-20(23-17)28-4)27-14-8-6-13(7-9-14)12(2)3/h6-10,12H,5,22H2,1-4H3 |
Clé InChI |
CCEUQEDXHGQCFI-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC=C(C=C3)C(C)C |
SMILES canonique |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![5-Amino-3-methyl-1-[6-(4-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B287637.png)

![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(3,4-Dimethoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287643.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)
![2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide](/img/structure/B287652.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)